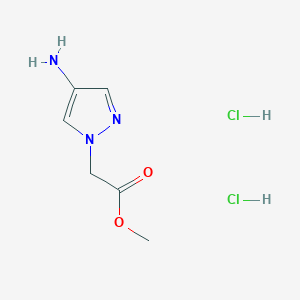![molecular formula C10H13Cl2NO2 B1452127 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172342-74-3](/img/structure/B1452127.png)
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Übersicht
Beschreibung
3-(3-Chlorophenyl)methyl)amino}propanoic acid hydrochloride, or 3-CMPPAH, is an organic compound with a wide range of applications in scientific research. This compound is a derivative of propionic acid, and is synthesized by reacting 3-chlorophenylmagnesium bromide with 3-(aminomethyl)propanoic acid. 3-CMPPAH is a white crystalline solid that is soluble in water and ethanol, and is used in various laboratory experiments and research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, which has a structural similarity to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, has been investigated for its role as a fluorescent derivatizing reagent. The derivatives created with various amino acids exhibited strong fluorescence, proving useful in biological assays, particularly due to their emission wavelengths which are favorable for such applications (Frade et al., 2007).
Corrosion Inhibition of Stainless Steel
Schiff bases derived from L-Tryptophan, which share a common backbone with 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, have demonstrated significant potential in inhibiting the corrosion of stainless steel in acidic environments. These compounds were found to effectively adsorb on the stainless steel surface, following Langmuir's adsorption isotherm, and provided good inhibition efficiency in 1 M hydrochloric acid solutions (Vikneshvaran & Velmathi, 2017).
Structural Characterization in Pharmaceutical Compounds
Compounds structurally related to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized for their polymorphic forms using advanced techniques like spectroscopic and diffractometric methods. Understanding these polymorphic forms is crucial in pharmaceutical research, influencing the properties and stability of the drug compounds (Vogt et al., 2013).
Anticancer Research
Derivatives of compounds resembling the structure of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride have shown promising results in anticancer research. For example, specific derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate displayed selective inhibition of the proliferation of colon cancer cells, indicating potential in the development of targeted cancer therapies (Rayes et al., 2020).
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRYZAAFUVUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)



![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)

